N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a chemical compound characterized by its complex molecular structure, which includes a thiazole ring, a nitrobenzamide group, and a chlorophenyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These suggest that the compound could potentially interact with a variety of biological targets.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This suggests that the compound could interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they could potentially affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that the compound could potentially have similar effects.
Action Environment
The solubility properties of thiazole derivatives suggest that they could potentially be influenced by the ph and polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multiple steps, starting with the formation of the thiazole ring One common method includes the reaction of 4-chlorophenylamine with carbon disulfide and potassium hydroxide to form the thiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its antimicrobial and antiproliferative properties. It has shown potential in combating drug-resistant pathogens and cancerous cells.
Medicine: The compound's biological activity has led to investigations into its use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Uniqueness: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorophenyl group, in particular, enhances its reactivity and binding affinity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTQFQPUBFEMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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